molecular formula C11H10FNO3 B1471822 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 927802-29-7

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471822
CAS No.: 927802-29-7
M. Wt: 223.2 g/mol
InChI Key: HKDFOHBPALJVQC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorobenzoic acid
  • 4-Fluorophenylboronic acid

Comparison: Compared to these similar compounds, 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-6(2-4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDFOHBPALJVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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